

Spectroscopic and Chromatographic Characterization of Pure Torulene: A Technical Guide

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Compound of Interest

Compound Name: *Torulene*

Cat. No.: *B1238558*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for pure **torulene**, a carotenoid pigment of interest for its antioxidant properties and potential applications in the food, pharmaceutical, and cosmetic industries. The information presented herein is intended to serve as a foundational resource for researchers engaged in the identification, quantification, and functional analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary method for the identification and quantification of **torulene**, owing to its extensive system of conjugated double bonds which results in strong absorption in the visible range. The maximal absorption wavelengths (λ_{max}) are solvent-dependent.

Table 1: UV-Vis Absorption Maxima of **Torulene** in Various Solvents

Solvent	λ_{max} (nm)
Not Specified	483 ^[1]
Acetone	488 ^[2]
Not Specified	484 ^[3]
Petroleum Ether	479

Note: The λ_{max} can exhibit slight variations depending on the specific solvent composition and the calibration of the spectrophotometer.

Experimental Protocol: UV-Vis Spectrophotometry

- **Sample Preparation:** A purified sample of **torulene** is dissolved in a UV-grade solvent (e.g., hexane, acetone, or ethanol) to a concentration that yields an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- **Instrumentation:** A calibrated UV-Vis spectrophotometer is used.
- **Measurement:** The instrument is blanked using the same solvent as the sample. The absorbance spectrum is then recorded over a wavelength range of approximately 350 nm to 600 nm.
- **Analysis:** The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed for the definitive identification of **torulene** by determining its molecular weight and fragmentation pattern.

Table 2: Mass Spectrometric Data for **Torulene**

Parameter	Value	Source
Molecular Formula	C ₄₀ H ₅₄	PubChem
Molecular Weight	534.9 g/mol	PubChem[4]
Monoisotopic Mass	534.422551722 Da	PubChem[4]
Precursor Ion (LC-ESI-QTOF, Positive Mode)	[M+H] ⁺	PubChem[4]
Measured m/z of Precursor	535.42982	PubChem[4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- **Sample Preparation:** A purified **torulene** sample is dissolved in a solvent compatible with the LC mobile phase.
- **Chromatographic Separation:** The sample is injected into a High-Performance Liquid Chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water is commonly used to separate **torulene** from other components.
- **Ionization:** The eluent from the HPLC is directed to the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization techniques for carotenoids.
- **Mass Analysis:** The mass analyzer (e.g., Quadrupole Time-of-Flight, QTOF) measures the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectroscopic data for pure, isolated **torulene** are not extensively available in the public domain literature. The structural elucidation of carotenoids often relies on a combination of techniques, with NMR being used for novel structures. For known compounds like **torulene**, identification is more routinely confirmed by UV-Vis and mass spectrometry in conjunction with chromatographic retention time.

Infrared (IR) Spectroscopy

Specific experimental infrared spectra of pure **torulene** are not readily found in the surveyed literature. However, based on its molecular structure, the IR spectrum of **torulene** is expected to exhibit characteristic absorption bands for its functional groups.

Table 3: Predicted Infrared Absorption Bands for **Torulene**

Functional Group	Bond	Characteristic Absorption (cm ⁻¹)
Alkane	C-H stretch	2850 - 2960
Alkene	=C-H stretch	3020 - 3100
Alkene	C=C stretch	~1650
Alkane	C-H bend	1350 - 1480

Note: These are predicted values based on the known absorption ranges for these functional groups.^[5]

Experimental Workflow: From Production to Analysis

The general workflow for obtaining and characterizing **torulene** from its common biological source, the yeast *Rhodotorula*, involves several key stages from cultivation to final spectroscopic analysis.

*Workflow for **torulene** extraction, purification, and analysis.*

Experimental Protocol: Extraction and Purification of Torulene from *Rhodotorula* sp.

This protocol is a generalized procedure based on methodologies reported for carotenoid extraction from red yeasts.^{[6][7]}

- **Cell Culture and Harvest:** Rhodotorula species are cultured in a suitable growth medium. The yeast cells are then harvested by centrifugation.
- **Cell Lysis:** The cell wall is disrupted to facilitate solvent access to the intracellular carotenoids. This can be achieved by methods such as acid hydrolysis (e.g., with 1M HCl) or enzymatic lysis.^{[6][7]}
- **Solvent Extraction:** The lysed cells are repeatedly extracted with organic solvents like acetone, methanol, or a mixture thereof, until the cell pellet becomes colorless.^[6]
- **Phase Transfer:** The carotenoids from the initial extract are transferred to a less polar, water-immiscible solvent such as petroleum ether or hexane by liquid-liquid extraction. The aqueous phase is discarded.
- **Saponification (Optional):** To remove contaminating lipids, the extract can be saponified by adding methanolic potassium hydroxide. The non-saponifiable carotenoids are then re-extracted into an organic solvent.^{[6][7]}
- **Purification by Chromatography:** The crude carotenoid extract is concentrated and subjected to column chromatography, typically using a silica gel or alumina stationary phase.^[8] A non-polar solvent system, such as a hexane-acetone gradient, is used to elute the different carotenoids. **Torulene**, being less polar than torularhodin, will elute earlier. Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. Fractions containing pure **torulene** are pooled and the solvent is evaporated. Further purification can be achieved using preparative HPLC.

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